N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]pyridazine-3-carboxamide
Description
N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]pyridazine-3-carboxamide is a synthetic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazine ring, an oxolane ring, and a methylsulfonylphenyl group, making it a unique structure with diverse chemical properties.
Properties
IUPAC Name |
N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-24(21,22)13-6-4-12(5-7-13)16(8-10-23-11-16)18-15(20)14-3-2-9-17-19-14/h2-7,9H,8,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBRFAZTMJSKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2(CCOC2)NC(=O)C3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the oxolane ring and the pyridazine ring separately. The oxolane ring can be synthesized through a cyclization reaction involving a diol and an appropriate acid catalyst. The pyridazine ring is often prepared via a condensation reaction between hydrazine and a diketone.
Once the individual rings are synthesized, they are coupled together using a series of reactions. The methylsulfonylphenyl group is introduced through a sulfonation reaction, where a phenyl ring is treated with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative is reacted with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with bacterial cell membranes, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds also contain a methylsulfonylphenyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Indole-3-acetic acid derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.
Uniqueness
N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]pyridazine-3-carboxamide is unique due to its combination of the oxolane and pyridazine rings, along with the methylsulfonylphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
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